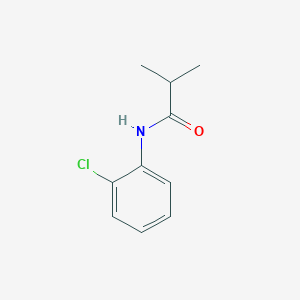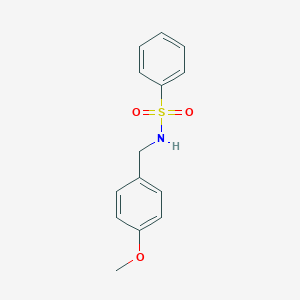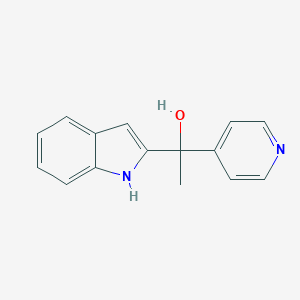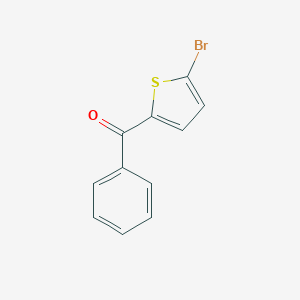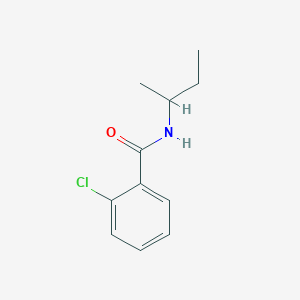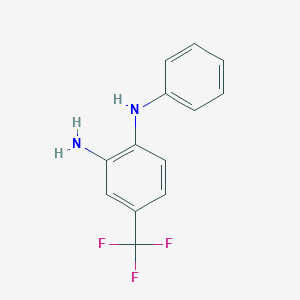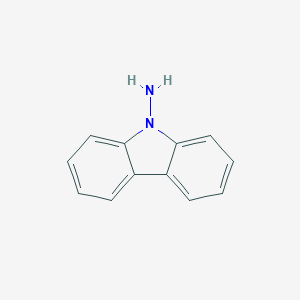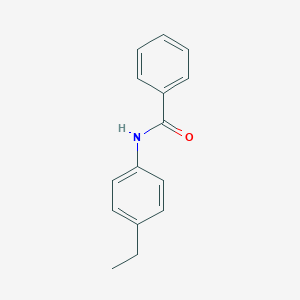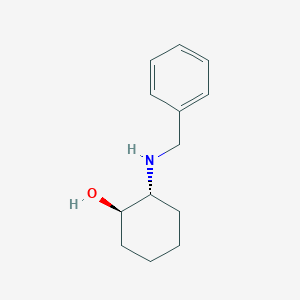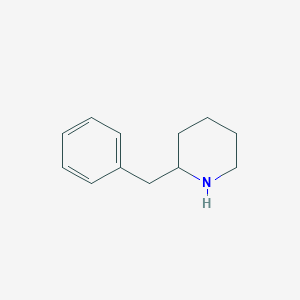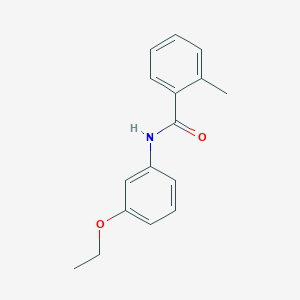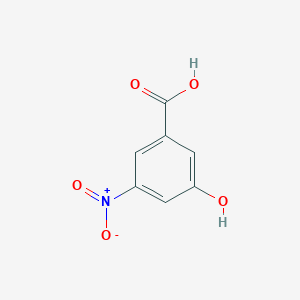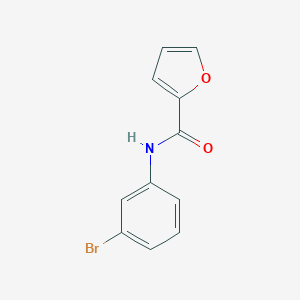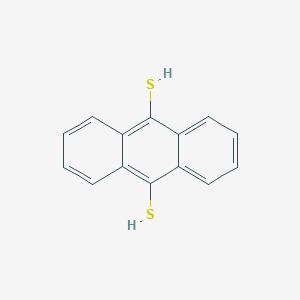
Anthracene-9,10-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene-9,10-dithiol (ADT) is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. ADT is a yellow crystalline solid that is soluble in organic solvents such as chloroform, benzene, and toluene. It has a molecular formula of C14H8S2 and a molecular weight of 240.34 g/mol.
Wirkmechanismus
The mechanism of action of Anthracene-9,10-dithiol is based on its ability to undergo redox reactions. Anthracene-9,10-dithiol can be oxidized to form a radical cation or reduced to form a radical anion. These redox reactions can be used to study electron transfer processes in biological systems. In addition, Anthracene-9,10-dithiol can interact with biomolecules such as proteins and DNA through non-covalent interactions such as π-π stacking and hydrogen bonding.
Biochemische Und Physiologische Effekte
Anthracene-9,10-dithiol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Anthracene-9,10-dithiol has also been shown to have antioxidant activity, which can protect cells from oxidative damage. In addition, Anthracene-9,10-dithiol has been shown to have anti-inflammatory activity, which can reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
Anthracene-9,10-dithiol has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a variety of experimental conditions. Anthracene-9,10-dithiol is also a fluorescent probe that can be used to study the structure and dynamics of biomolecules. However, Anthracene-9,10-dithiol has some limitations for lab experiments. It is not water-soluble, which can limit its use in aqueous environments. In addition, Anthracene-9,10-dithiol can undergo non-specific interactions with biomolecules, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of Anthracene-9,10-dithiol in scientific research. One potential direction is the development of Anthracene-9,10-dithiol-based fluorescent probes for imaging biological systems. Another potential direction is the use of Anthracene-9,10-dithiol as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol can be used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in these areas.
Conclusion:
In conclusion, Anthracene-9,10-dithiol is a sulfur-containing organic compound that has been widely used in scientific research due to its unique chemical properties. Anthracene-9,10-dithiol has been used as a fluorescent probe, redox-active molecule, and building block for the synthesis of functional materials. Anthracene-9,10-dithiol has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of Anthracene-9,10-dithiol in scientific research.
Synthesemethoden
The synthesis of Anthracene-9,10-dithiol involves the reaction of anthracene with sulfur in the presence of a catalyst such as aluminum chloride. The reaction takes place at high temperature and produces Anthracene-9,10-dithiol as a yellow crystalline solid. The purity of Anthracene-9,10-dithiol can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Anthracene-9,10-dithiol has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for studying the structure and dynamics of biomolecules such as proteins and DNA. Anthracene-9,10-dithiol has also been used as a redox-active molecule for studying electron transfer reactions in biological systems. In addition, Anthracene-9,10-dithiol has been used as a building block for the synthesis of functional materials such as conductive polymers and molecular wires.
Eigenschaften
CAS-Nummer |
86756-29-8 |
|---|---|
Produktname |
Anthracene-9,10-dithiol |
Molekularformel |
C14H10S2 |
Molekulargewicht |
242.4 g/mol |
IUPAC-Name |
anthracene-9,10-dithiol |
InChI |
InChI=1S/C14H10S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H |
InChI-Schlüssel |
QHWTVIYSEHVEKU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



